molecular formula C8H14ClNO4S B2859819 Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate CAS No. 1403992-09-5

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate

Cat. No.: B2859819
CAS No.: 1403992-09-5
M. Wt: 255.71
InChI Key: HTGHTQJETZNXHV-UHFFFAOYSA-N
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Description

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with chlorosulfonyl compounds. One common method includes the reaction of 4-piperidone with chlorosulfonic acid, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-sulfonylpiperidin-4-yl)acetate
  • Methyl 2-(1-chloropiperidin-4-yl)acetate
  • Methyl 2-(1-bromosulfonylpiperidin-4-yl)acetate

Uniqueness

Methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate is unique due to the presence of both the chlorosulfonyl and piperidine moieties, which confer specific reactivity and biological activity. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

methyl 2-(1-chlorosulfonylpiperidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4S/c1-14-8(11)6-7-2-4-10(5-3-7)15(9,12)13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGHTQJETZNXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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